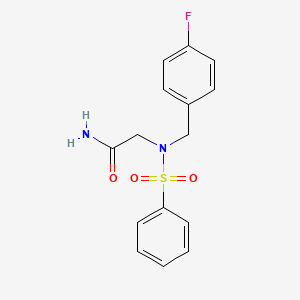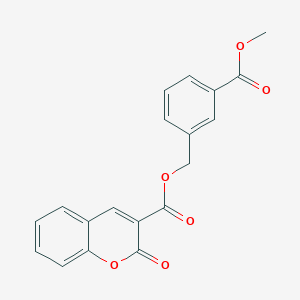
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one, also known as 2-OPET, is a heterocyclic organic compound with a thiazolidine ring. It has attracted attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, this compound has been shown to exhibit antioxidant activity by scavenging free radicals. In vivo studies have demonstrated that this compound can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using 2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to exhibit various biochemical and physiological effects, which make it a promising candidate for further studies. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
将来の方向性
There are several future directions for the study of 2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound and its potential targets in cells and tissues. Another direction is to explore the potential applications of this compound in drug discovery and development, such as designing novel compounds based on the structure of this compound. Additionally, it would be interesting to investigate the potential applications of this compound in material science, such as using it as a building block to synthesize novel materials with specific properties.
合成法
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one can be synthesized through the reaction of thiosemicarbazide with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with benzaldehyde to form this compound. The synthesis method can be optimized by adjusting the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学的研究の応用
2-(2-oxo-2-phenylethylidene)-1,3-thiazolidin-4-one has been studied for its potential applications in medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In material science, this compound has been used as a building block to synthesize novel materials with specific properties.
特性
IUPAC Name |
(2E)-2-phenacylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-9(8-4-2-1-3-5-8)6-11-12-10(14)7-15-11/h1-6H,7H2,(H,12,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQKQGXDXRJGG-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CC=CC=C2)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C(=O)C2=CC=CC=C2)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5883177.png)

![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)

![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)

![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)




![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)
![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)
